molecular formula C30H33F3N2O8S2 B608315 4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate CAS No. 934760-90-4

4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate

Cat. No. B608315
CAS RN: 934760-90-4
M. Wt: 670.7152
InChI Key: SUTQDFLDQUPTKX-QVLMFNNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KD-3010 is a peroxisome proliferator-activated receptor delta agonist potentially for the treatment of diabetes and obesity. KD-3010 dramatically ameliorates liver injury induced by carbon tetrachloride (CCl(4)) injections. Deposition of extracellular matrix proteins was lower in the KD3010-treated group than in the vehicle- or GW501516-treated group. Interestingly, profibrogenic connective tissue growth factor was induced significantly by GW501516, but not by KD-3010, following CCl(4) treatment.

Scientific Research Applications

Metabolism and Enzymatic Activity

Identification of Cytochrome P450 and Enzymes in Metabolism of Lu AA21004 The compound Lu AA21004, a novel antidepressant, undergoes oxidative metabolism involving human liver microsomes and enzymes. The study discovered various metabolites and elucidated the involvement of specific cytochrome P450 enzymes like CYP2D6, CYP2C9, CYP3A4/5, and CYP2A6 in the metabolic pathways. Moreover, alcohol and aldehyde dehydrogenases also play roles in the conversion processes. The research contributes valuable insights into the metabolic pathways of Lu AA21004, offering potential implications for its pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

Neuroprotection and Multi-target Therapeutic Approach

Novel Multi-target Therapeutic Approach to Neuroprotection for Alzheimer's Disease Research on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) reveals its potential as a neuroprotective agent, targeting multiple pathways in Alzheimer's Disease. SP-04 exhibits inhibition of acetylcholinesterase, increases acetylcholine levels, and shows antagonistic activity against s1-receptors. It also provides neuroprotection against Ab42 toxicity and protects neuronal cells from mitochondrial respiratory chain complex toxins. This multi-target approach positions SP-04 as a promising candidate for treating Alzheimer's Disease (Lecanu et al., 2010).

Chemical Synthesis and Structural Analysis

Synthesis and Analysis of Piperazine-2,5-diones Derived from Indan-2-carboxylic Acid Researchers synthesized piperazine-2,5-diones from 2-amino-7-cyano-4-methoxyindan-2-carboxylic acid, analyzing their crystalline structure and supramolecular organization. The study offers insights into the polar nature of these compounds and their interaction with solvents like dimethyl sulfoxide, with implications for understanding their molecular properties and potential applications (Jagadish et al., 2003).

Antimicrobial Properties

Antimicrobial Activities of 1,4-disubstituted 1,2,3-Triazole Derivatives A study on novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains. These findings suggest the potential of these derivatives as antimicrobial agents and warrant further exploration of their biological activities and mechanisms (Jadhav et al., 2017).

properties

CAS RN

934760-90-4

Product Name

4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate

Molecular Formula

C30H33F3N2O8S2

Molecular Weight

670.7152

IUPAC Name

4-[(2R,6S)-2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid

InChI

InChI=1S/C23H25F3N2O5S.C7H8O3S/c1-14-12-27(18-6-8-19(9-7-18)33-23(24,25)26)13-15(2)28(14)34(31,32)21-5-3-4-16-10-17(22(29)30)11-20(16)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-9,14-15,17H,10-13H2,1-2H3,(H,29,30);2-5H,1H3,(H,8,9,10)/t14-,15+,17?;

InChI Key

SUTQDFLDQUPTKX-QVLMFNNZSA-N

SMILES

CC1CN(CC(N1S(=O)(=O)C2=CC=CC3=C2CC(C3)C(=O)O)C)C4=CC=C(C=C4)OC(F)(F)F.CC1=CC=C(C=C1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

KD-3010;  KD3010;  KD 3010;  KD-3010 free

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
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4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
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4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
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4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
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4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate
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4-[cis-2,6-Dimethyl-4-(4-trifluoromethoxy-phenyl)-piperazine-1-sulfonyl]-indan-2-carboxylic acid tosylate

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